Cas no 308299-60-7 (3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate)

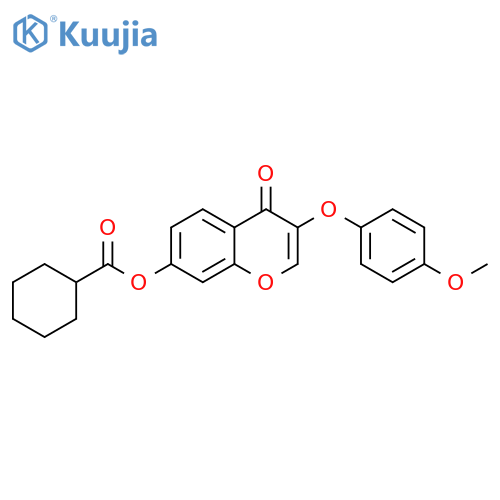

308299-60-7 structure

商品名:3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

CAS番号:308299-60-7

MF:C23H22O6

メガワット:394.417187213898

CID:5554723

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarboxylic acid, 3-(4-methoxyphenoxy)-4-oxo-4H-1-benzopyran-7-yl ester

- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

-

- インチ: 1S/C23H22O6/c1-26-16-7-9-17(10-8-16)28-21-14-27-20-13-18(11-12-19(20)22(21)24)29-23(25)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3

- InChIKey: AIWZSEWAXNIRJB-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC2=CC=C3C(=C2)OC=C(OC2=CC=C(OC)C=C2)C3=O)=O)CCCCC1

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-1421-2μmol |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-2mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-75mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 75mg |

$208.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-15mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-3mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 3mg |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-10mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-20mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 20mg |

$99.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-1mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-30mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 30mg |

$119.0 | 2023-07-05 | |

| Life Chemicals | F3139-1421-40mg |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |

308299-60-7 | 90%+ | 40mg |

$140.0 | 2023-07-05 |

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

308299-60-7 (3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬